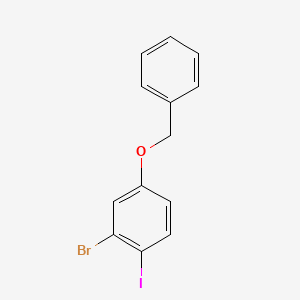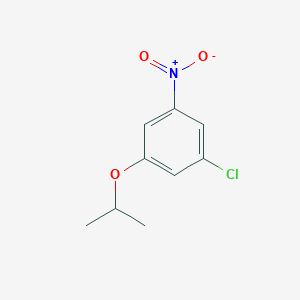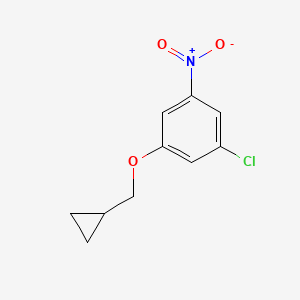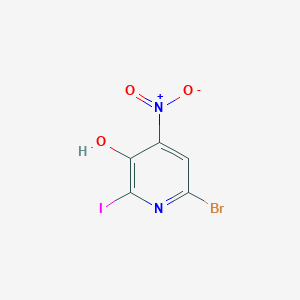
6-Bromo-2-iodo-4-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-iodo-4-nitropyridin-3-ol is a multifaceted compound belonging to the pyridine family, characterized by its bromo, iodo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodo-4-nitropyridin-3-ol typically involves multiple steps, starting with the nitration of pyridine derivatives to introduce the nitro group. Subsequent halogenation reactions introduce bromo and iodo groups at specific positions on the pyridine ring. The reaction conditions often require careful control of temperature, solvent choice, and the use of specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-iodo-4-nitropyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro, bromo, and iodo groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium iodide (NaI) or potassium bromide (KBr).
Major Products Formed: The major products formed from these reactions include various substituted pyridines, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-iodo-4-nitropyridin-3-ol is used as a building block for the synthesis of more complex organic molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been explored for its potential as a probe or inhibitor in biochemical assays. Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes.
Medicine: The medicinal applications of this compound are being investigated for its potential therapeutic effects. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 6-Bromo-2-iodo-4-nitropyridin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
2-Hydroxy-3-nitropyridine: Similar in structure but lacks the halogen substituents.
2-Nitropyridine: A simpler nitro-substituted pyridine without halogen groups.
6-Bromo-2-iodopyridine: Lacks the nitro group present in 6-Bromo-2-iodo-4-nitropyridin-3-ol.
Uniqueness: this compound stands out due to its combination of nitro, bromo, and iodo groups, which confer unique chemical reactivity and biological activity compared to its similar counterparts.
Properties
IUPAC Name |
6-bromo-2-iodo-4-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXOZWLYYZAWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)I)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
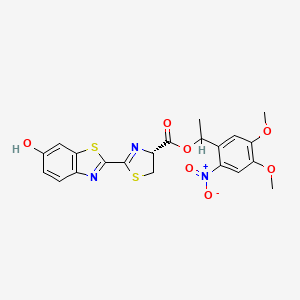
![2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one](/img/structure/B8128838.png)
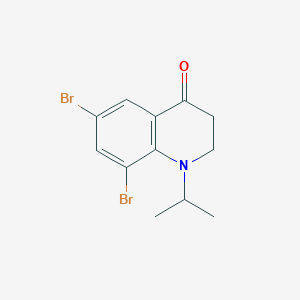
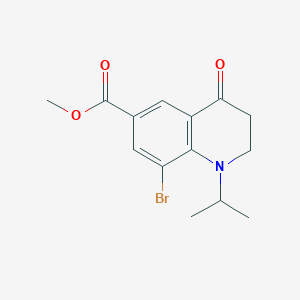
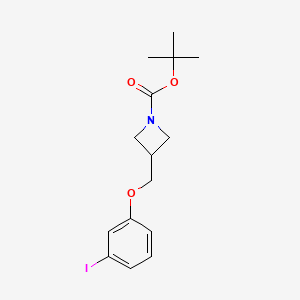
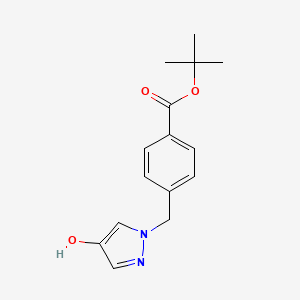
![[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidin-1-yl-methanone](/img/structure/B8128878.png)

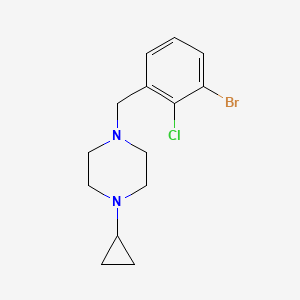
![Tert-butyl 3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8128897.png)
![ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate](/img/structure/B8128899.png)
